

IR-820 Dye: A Comprehensive Technical Guide to its Spectral Characteristics

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Compound of Interest

Compound Name: IR-820

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This in-depth technical guide provides a comprehensive overview of the core spectral characteristics of **IR-820**, a near-infrared (NIR) cyanine dye. With its improved stability compared to Indocyanine Green (ICG), **IR-820** is a valuable tool for a range of applications, including in vivo imaging and photothermal therapy.^{[1][2]} This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes experimental workflows to facilitate its effective use in research and development.

Core Spectral and Physicochemical Properties

IR-820 is a versatile NIR dye with spectral properties that are highly dependent on its solvent environment.^{[3][4]} Its characteristics in various media are summarized below, providing a comparative overview for experimental design.

| Property | Value | Solvent/Conditions | Reference(s) |
|---|------------------------------|---|--------------|
| Absorption Maximum (λ_{max}) | ~690 nm | Aqueous Solution | [1] |
| 710 nm | - | [5][6][7] | |
| 812 nm | Aqueous Solution | [8] | |
| 820 nm | Methanol | [9][10][11][12] | |
| Red-shifted by ~143 nm vs. water | 10% Fetal Bovine Serum (FBS) | [3][4] | |
| Emission Maximum (λ_{em}) | 820 nm | - | [1][5][6][7] |
| ~829 nm | Water | [3][4] | |
| ~858 nm | 10% Fetal Bovine Serum (FBS) | [3][4] | |
| 850 nm | Methanol | [9][10] | |
| Molar Extinction Coefficient (ϵ) | 198,181 M-1cm-1 | Methanol | [10] |
| 72 x 104 dm3mol-1cm-1 | Aqueous Solution | [13][14] | |
| Quantum Yield (Φ) | 0.313% | Water | [3][4] |
| 2.521% | 10% Fetal Bovine Serum (FBS) | [3][4] | |
| Solubility | 4.5 mg/mL (5.3 mM) | DMSO (Sonication and heating to 60°C recommended) | [5] |
| Soluble | Methanol | [1] | |
| Photostability | Higher stability than ICG | Aqueous solution | [1] |

| | | |
|------------------------------|--|--------|
| Good photostability in serum | 793 nm laser irradiation (20 mW/cm ²) for 60 min | [3][4] |
| 74% degradation after 60 min | Unmodified IR-820 under ambient irradiation | [9] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the protocols for key experiments related to the characterization of **IR-820**.

Absorbance Spectrum Measurement

This protocol details the steps to determine the absorption spectrum of **IR-820** in a given solvent.

- Preparation of Stock Solution:
 - Dissolve powdered **IR-820** in the desired solvent (e.g., DMSO, water, methanol) to create a stock solution of a known concentration (e.g., 1-10 mM).[5] For DMSO, sonication and heating to 60°C may be necessary to ensure complete dissolution.[5]
- Preparation of Working Solution:
 - Dilute the stock solution with the same solvent to a working concentration suitable for spectrophotometric analysis (e.g., 0.01 mg/mL).[3][4]
- Spectrophotometer Setup:
 - Use a UV-vis scanning spectrophotometer.[3][4]
 - Set the wavelength range for scanning (e.g., 400-1100 nm).[6][7]
 - Use a quartz cuvette with a specific path length (e.g., 1.0 mm).[6][7]

- Perform a baseline correction using the solvent as a blank.[\[6\]](#)[\[7\]](#)
- Measurement:
 - Fill the cuvette with the **IR-820** working solution.
 - Record the absorbance spectrum. The peak of the curve represents the absorption maximum (λ_{max}).

Fluorescence Spectrum Measurement

This protocol outlines the procedure for measuring the fluorescence emission spectrum of **IR-820**.

- Sample Preparation:
 - Prepare a solution of **IR-820** in the desired solvent at a concentration that avoids quenching effects.[\[12\]](#)
- Spectrofluorometer Setup:
 - Utilize a fluorescence spectrometer equipped for NIR measurements.[\[3\]](#)[\[4\]](#)
 - Set the excitation wavelength based on the known absorption maximum in the specific solvent (e.g., 710 nm, 785 nm, or 808 nm).[\[5\]](#)[\[8\]](#)[\[12\]](#)
- Measurement:
 - Place the sample in the spectrofluorometer.
 - Record the emission spectrum over a defined range (e.g., 700 nm to 1300 nm).[\[3\]](#) The peak of the resulting curve is the emission maximum (λ_{em}).

Quantum Yield Determination

The quantum yield is a measure of the efficiency of fluorescence. This protocol describes a relative method for its determination.

- Reference Standard Selection:

- Choose a reference standard with a known quantum yield in the same spectral region as **IR-820**. Indocyanine green (ICG) in DMSO is a suitable reference.[3]
- Absorbance Measurement:
 - Prepare solutions of both the **IR-820** sample and the reference standard in the same solvent.
 - Adjust the concentrations of both solutions to have a low absorbance (typically < 0.1) at the excitation wavelength to minimize inner filter effects.
 - Measure the absorbance of both solutions at the excitation wavelength.
- Fluorescence Measurement:
 - Measure the fluorescence emission spectra of both the **IR-820** sample and the reference standard using the same excitation wavelength and instrument settings.
- Calculation:
 - Integrate the area under the fluorescence emission curves for both the sample and the reference.
 - Calculate the quantum yield of the **IR-820** sample using the following equation: $\Phi_{\text{sample}} = \Phi_{\text{ref}} * (I_{\text{sample}} / I_{\text{ref}}) * (A_{\text{ref}} / A_{\text{sample}}) * (n_{\text{sample}}^2 / n_{\text{ref}}^2)$ Where:
 - Φ is the quantum yield
 - I is the integrated fluorescence intensity
 - A is the absorbance at the excitation wavelength
 - n is the refractive index of the solvent

Photostability Assessment

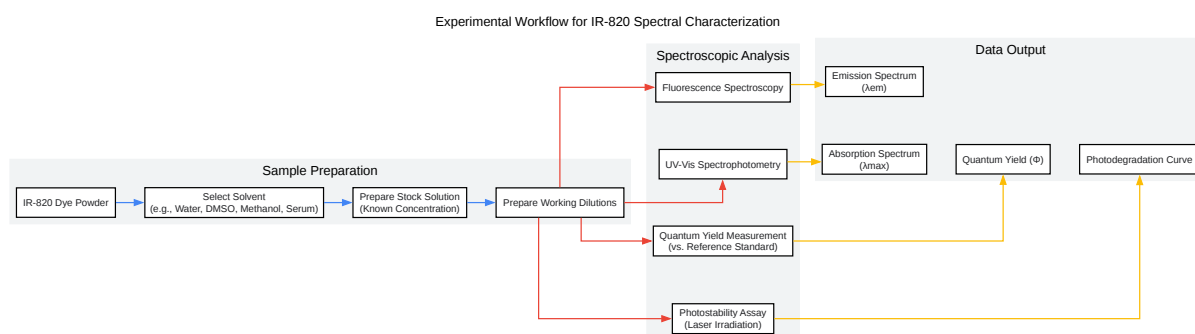
This protocol evaluates the stability of **IR-820**'s fluorescence upon prolonged light exposure.

- Sample Preparation:

- Prepare a solution of **IR-820** in the desired medium (e.g., serum).[3][4]
- Initial Fluorescence Measurement:
 - Measure the initial fluorescence intensity of the sample.
- Photobleaching:
 - Continuously irradiate the sample with a laser at a wavelength close to its absorption maximum (e.g., 793 nm) and a defined power density (e.g., 20 mW/cm²).[3][4]
- Time-course Measurement:
 - Measure the fluorescence intensity of the sample at regular time intervals over an extended period (e.g., 60 minutes).[3][4]
- Data Analysis:
 - Plot the fluorescence intensity as a function of irradiation time. A minimal decrease in intensity indicates good photostability.[3][4]

Visualized Workflows

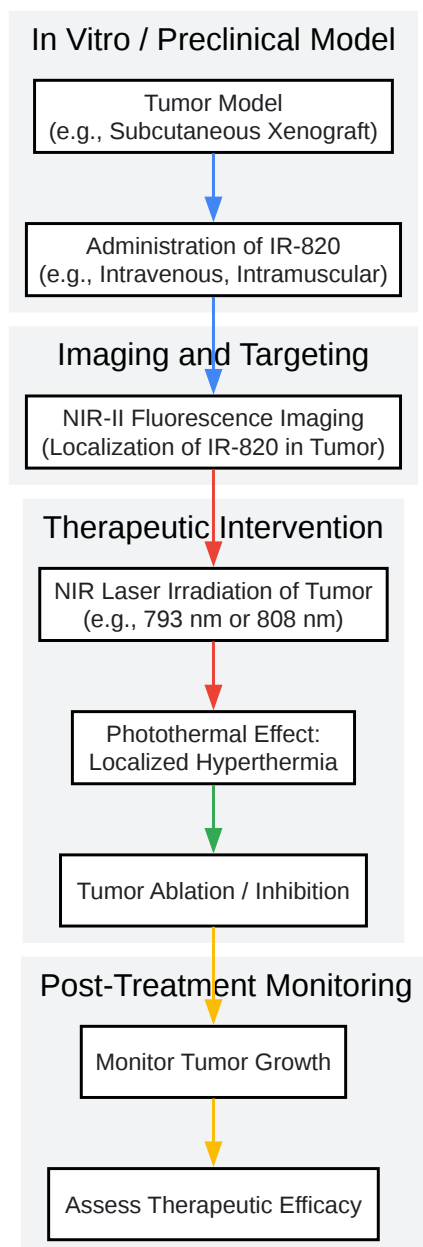
The following diagrams, created using the DOT language, illustrate key experimental workflows involving **IR-820**.



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Caption: Workflow for characterizing the spectral properties of **IR-820** dye.

Application Workflow: IR-820 in Photothermal Therapy (PTT)

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Caption: Workflow for the application of **IR-820** in photothermal therapy.

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